Saramycetin
CAS No.: 11130-70-4
Cat. No.: VC0228634
Molecular Formula: C30H28Cl4N6O6Zn
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 11130-70-4 |
|---|---|
| Molecular Formula | C30H28Cl4N6O6Zn |
| Molecular Weight | 0 |
Introduction
Chemical Characterization
Structural Properties
Saramycetin belongs to the thiopeptide antibiotic family, which typically feature complex molecular architectures including heterocyclic components. Based on its classification and biological activities, Saramycetin likely contains multiple amino acid residues arranged in a polypeptide structure, which contributes to its bioactivity profile .
The polypeptide nature of Saramycetin aligns with its observed biological effects, particularly its ability to interact with enzymatic systems. Its molecular structure enables specific binding interactions with target enzymes, explaining its selective inhibitory effects on certain metabolic pathways.
Comparative Analysis
Saramycetin has been described as sharing similarities with another compound called jingsimycin, which is characterized as an acidic polypeptide with antifungal properties. This relationship suggests common structural elements that contribute to their comparable biological activities, particularly their effects against various fungal species .
The structural characteristics of Saramycetin likely contribute to its stability and bioavailability, factors that influence its effectiveness as an antifungal agent. Understanding these structural elements provides insight into potential modifications that could enhance its therapeutic properties or mitigate side effects.
Biological Activities and Pharmacology
Antifungal Properties
Saramycetin demonstrates significant antifungal activity, a property that has driven much of the interest in this compound. Its mechanism of antifungal action appears to be related to its ability to interfere with fungal cellular processes, though the specific molecular targets require further elucidation .
The compound has shown activity against various fungi, positioning it as a potential candidate for development in antifungal applications. This property aligns with other polypeptide antibiotics produced by Streptomyces species, which often display antimicrobial activities through diverse mechanisms.
Effects on Hepatic Function
One of the most well-documented effects of Saramycetin is its profound impact on hepatic excretory processes. Research has demonstrated that Saramycetin significantly retards the clearance of sulphobromophthalein (BSP) in humans, indicating an interaction with liver function that affects the processing of certain compounds .
This effect extends to other organic dyes, suggesting a broader influence on hepatic excretory mechanisms rather than a compound-specific interaction. The consistency of these effects across multiple test subjects (humans, mice, and dogs) indicates a conserved mechanism of action across different mammalian species .
Mechanisms of Action
Effects on Bile Flow and Hepatic Transport
Beyond enzyme inhibition, Saramycetin demonstrates anticholeretic effects in dogs, indicating an impact on bile flow and secretion. Additionally, it provokes regurgitation of BSP from the liver back into the bloodstream, suggesting interference with transporters involved in the directional movement of compounds between blood and bile .
These combined effects—enzyme inhibition, altered transport, and reduced bile flow—create a multifaceted impact on hepatic function that explains the observed changes in BSP clearance. The table below summarizes these mechanisms and their physiological consequences:
| Mechanism | Physiological Effect | Observed Outcome |
|---|---|---|
| Inhibition of BSP-glutathione conjugating enzyme | Reduced transformation of BSP into excretable form | Delayed clearance of BSP from circulation |
| Promotion of hepatic regurgitation | Movement of absorbed BSP back into bloodstream | Prolonged presence of BSP in plasma |
| Anticholeretic activity | Reduced bile flow | Decreased excretion of compounds normally eliminated through bile |
Dose-Dependent Effects
An important characteristic of Saramycetin's activity is its dose-dependent nature. Research indicates that at low doses, Saramycetin exerts primarily pharmacological effects on hepatic excretory processes, while higher doses produce toxic effects. This dose-response relationship has important implications for potential therapeutic applications, suggesting a defined therapeutic window where beneficial effects occur without significant toxicity .
The observed effects across different doses provide insight into the compound's safety profile and potential utility in both research and clinical contexts. Understanding this dose-dependence is crucial for developing appropriate dosing regimens that maximize beneficial effects while minimizing adverse outcomes.
Research Findings and Experimental Data
Studies in Multiple Species
Investigations into Saramycetin's effects have been conducted across multiple species, including humans, mice, and dogs, with consistent findings regarding its impact on hepatic function. This cross-species consistency strengthens the validity of the observed effects and suggests evolutionary conservation of the affected biological pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume